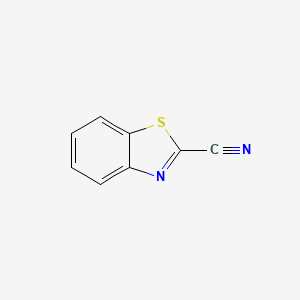

1,3-ベンゾチアゾール-2-カルボニトリル

概要

説明

1,3-Benzothiazole-2-carbonitrile (BTC) is a heterocyclic organic compound with the molecular formula C7H4N2S. It is a colorless solid that is insoluble in water and soluble in organic solvents. BTC is used in many applications, including pharmaceuticals, agrochemicals, and industrial chemicals. It is also used in the synthesis of other compounds, such as 1,3-benzothiazole-2-thiol (BTZT) and 1,3-benzothiazole-2-thione (BTZT).

科学的研究の応用

プロテオミクス研究

1,3-ベンゾチアゾール-2-カルボニトリルは、プロテオミクス研究で使用されています 。プロテオミクスは、タンパク質、特にその構造と機能を大規模に研究する分野です。この化合物は、タンパク質相互作用の研究、潜在的な創薬標的の特定、および疾患のメカニズムの調査に使用できます。

新規誘導体の合成

この化合物は、新規な1,2,3-トリアゾール系ベンゾチアゾール誘導体の合成に使用されています 。これらの誘導体は、S-プロパルギルメルカプトベンゾチアゾールとα-ハロエステル/アミドの1,3-双極子環状付加反応によって合成されます。 合成された化合物は、生化学的COX-2阻害、CYP51による抗真菌阻害、抗結核標的タンパク質ENR、DPRE1、pks13、およびチミジル酸キナーゼによる分子ドッキング研究により、抗炎症活性について評価されました .

抗がんスクリーニング

1,3-ベンゾチアゾール-2-カルボニトリル誘導体は、抗がんスクリーニングに使用されています 。 国立がん研究所(NCI)はこの化合物を、NCI白血病細胞株に対するインビトロ抗がんスクリーニングに使用しています .

抗菌特性

1,3-ベンゾチアゾール-2-カルボニトリルの誘導体は、抗菌特性を示しています 。 これらの誘導体は、グラム陽性菌1種(黄色ブドウ球菌)、グラム陰性菌3種(大腸菌、緑膿菌、肺炎桿菌)、および真菌5種(カンジダ・アルビカンス、アスペルギルス・ニガー、アスペルギルス・フラバス、モナスカス・プルプレウス、ペニシリウム・シトリナム)に対して試験されています .

創薬開発

1,3-ベンゾチアゾール-2-カルボニトリルの合成された分子は、ADMET特性について分析され、創薬開発の次の段階への導入の可能性をよりよく理解するために、各標的について対照分子に対するこれらの分子の予測を行いました .

密度汎関数理論(DFT)研究

1,3-ベンゾチアゾール-2-カルボニトリルは、密度汎関数理論(DFT)研究に使用されています 。 特徴付けられた構造の構造と電子分析、および1Hおよび13C化学シフトは、密度汎関数理論(DFT)法のB3LYP/6-31 + G(d、p)レベルを適用することによって計算されました .

Safety and Hazards

作用機序

Target of Action

1,3-Benzothiazole-2-carbonitrile, a derivative of benzothiazole, has been reported to display antibacterial activity by inhibiting several targets. These targets include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Mode of Action

The compound interacts with these targets, leading to their inhibition. This inhibition disrupts the normal functioning of the bacterial cell, leading to its death. For example, the inhibition of DNA gyrase prevents the supercoiling of bacterial DNA, which is essential for DNA replication .

Biochemical Pathways

The affected pathways are numerous due to the wide range of targets. For instance, the inhibition of dihydroorotase disrupts the de novo pyrimidine biosynthesis pathway, while the inhibition of DNA gyrase affects DNA replication. The inhibition of MurB disrupts the peptidoglycan biosynthesis pathway, which is crucial for bacterial cell wall synthesis .

Result of Action

The result of the action of 1,3-Benzothiazole-2-carbonitrile is the death of the bacterial cell. By inhibiting crucial enzymes and disrupting essential biochemical pathways, the compound prevents the bacteria from carrying out necessary functions, leading to cell death .

Action Environment

The action, efficacy, and stability of 1,3-Benzothiazole-2-carbonitrile can be influenced by various environmental factors. These can include pH, temperature, and the presence of other compounds or enzymes that can interact with 1,3-Benzothiazole-2-carbonitrile. Additionally, resistance mechanisms of bacteria, such as efflux pumps or enzymatic degradation, can also impact the compound’s efficacy .

生化学分析

Biochemical Properties

1,3-Benzothiazole-2-carbonitrile plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it exhibits inhibitory activity against enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity. Additionally, 1,3-Benzothiazole-2-carbonitrile has shown potential as an antiviral agent, interacting with viral proteins and inhibiting their function .

Cellular Effects

1,3-Benzothiazole-2-carbonitrile has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, 1,3-Benzothiazole-2-carbonitrile can alter the expression of genes involved in cell survival and apoptosis, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of 1,3-Benzothiazole-2-carbonitrile involves its interaction with specific biomolecules at the molecular level. It exerts its effects by binding to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, it inhibits DNA gyrase by binding to its active site, preventing the enzyme from catalyzing the supercoiling of DNA . Additionally, 1,3-Benzothiazole-2-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Benzothiazole-2-carbonitrile have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that 1,3-Benzothiazole-2-carbonitrile remains stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of cellular proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 1,3-Benzothiazole-2-carbonitrile vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as inhibition of tumor growth and antiviral activity . At higher doses, 1,3-Benzothiazole-2-carbonitrile can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1,3-Benzothiazole-2-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound’s metabolites can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels. For example, the oxidation of 1,3-Benzothiazole-2-carbonitrile can lead to the formation of reactive intermediates that interact with cellular proteins and nucleic acids .

Transport and Distribution

Within cells and tissues, 1,3-Benzothiazole-2-carbonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, 1,3-Benzothiazole-2-carbonitrile has been shown to accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 1,3-Benzothiazole-2-carbonitrile plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it affects mitochondrial function and induces apoptosis . Additionally, 1,3-Benzothiazole-2-carbonitrile can be found in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression .

特性

IUPAC Name |

1,3-benzothiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHQUNLVWOAJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348576 | |

| Record name | 1,3-benzothiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2602-85-9 | |

| Record name | 1,3-benzothiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the reaction between Herz salts and malononitrile?

A1: The reaction between Herz salts (6-chloro-1,2,3-benzodithiazolium chlorides) and malononitrile is significant because it provides a general route to synthesize a variety of (6H-1,2,3-benzodithiazol-6-ylidene)malononitriles []. These highly colored compounds are of interest for their potential applications as dyes and pigments. Interestingly, the reaction can also yield other products, as seen in the isolation of 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile from the reaction of 6-chloro-4-methoxy-1,2,3-benzodithiazolium chloride with malononitrile [].

Q2: What other compounds were isolated alongside 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile, and what does this suggest about the reaction mechanism?

A2: Apart from 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile, the reaction of 6-chloro-4-methoxy-1,2,3-benzodithiazolium chloride with malononitrile also yielded 6-chloro-4-methoxy-2,3-dihydro-1,3-benzothiazole-2,2-dicarbonitrile and 4-methoxy-6-thiocyanato-1,3-benzothiazole-2-carbonitrile []. The isolation of these byproducts suggests a complex reaction mechanism, potentially involving multiple intermediates and competing reaction pathways. Further research is needed to fully elucidate the mechanism and potentially optimize the reaction conditions for specific product formation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

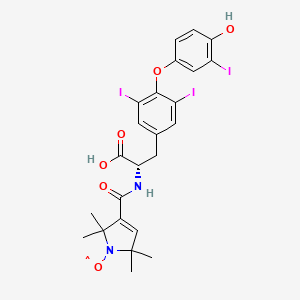

![2-methoxy-N-[2-(methylthio)phenyl]benzamide](/img/structure/B1217308.png)

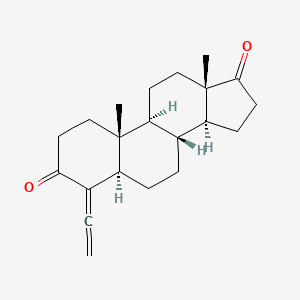

![2-amino-6-(2-furanylmethyl)-7-methyl-5-oxo-4-(3-pyridinyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1217311.png)

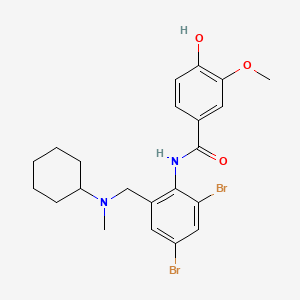

![5-Bromo-2-hexyl-6-(hexylamino)benzo[de]isoquinoline-1,3-dione](/img/structure/B1217318.png)